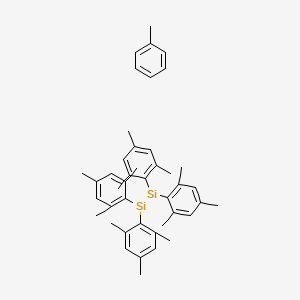
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene is a complex organosilicon compound It is characterized by the presence of two silylidene groups bonded to 2,4,6-trimethylphenyl groups, with toluene often used as a solvent in its synthesis and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane typically involves the reaction of 2,4,6-trimethylphenylsilane with a silylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents include chlorosilanes and organolithium compounds, which facilitate the formation of the silylidene bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.
Substitution: The silylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silylidene groups can interact with various molecular targets, facilitating reactions and forming stable complexes. This makes it a versatile reagent in synthetic chemistry and materials science.
類似化合物との比較
Similar Compounds
Bis(2,4,6-trimethylphenyl)diselenide: Similar in structure but contains selenium atoms instead of silicon.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A related compound used in semiconductor applications.
Uniqueness
Bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane is unique due to its specific silylidene groups and the stability they confer. This makes it particularly useful in applications requiring robust and stable organosilicon compounds.
特性
CAS番号 |
88707-84-0 |
|---|---|
分子式 |
C43H52Si2 |
分子量 |
625.0 g/mol |
IUPAC名 |
bis(2,4,6-trimethylphenyl)silylidene-bis(2,4,6-trimethylphenyl)silane;toluene |
InChI |
InChI=1S/C36H44Si2.C7H8/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)38(35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12;1-7-5-3-2-4-6-7/h13-20H,1-12H3;2-6H,1H3 |
InChIキー |
VFLPKNJEKINPFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1.CC1=CC(=C(C(=C1)C)[Si](=[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphanium bromide](/img/structure/B14383599.png)
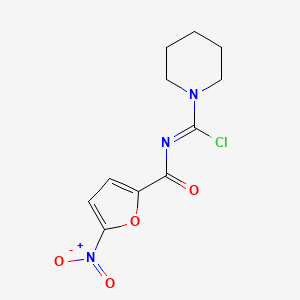
![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
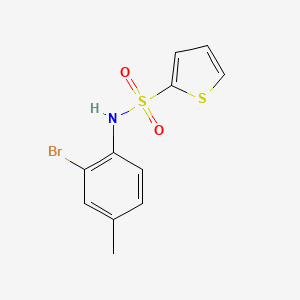
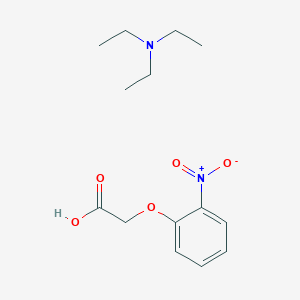
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
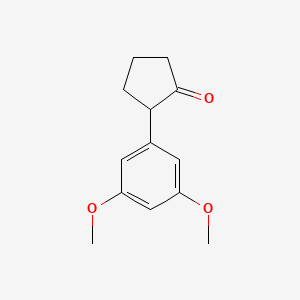
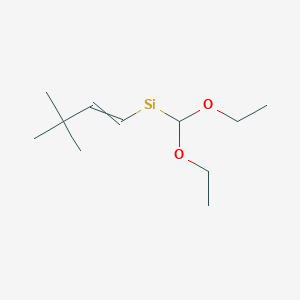
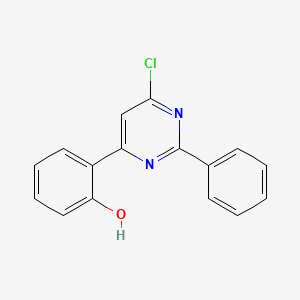
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
